5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPMYKPPQBNSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that thiadiazole derivatives possess significant anticancer properties. For instance, studies have shown that compounds with similar structural features can inhibit the activity of key proteins involved in cancer cell proliferation. The mechanism often involves the modulation of signaling pathways such as those related to epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) .
Table 1: Summary of Anticancer Activity
| Compound | Target Cells | Mechanism of Action | References |
|---|---|---|---|
| YH-9 | SK-BR-3 | Induces ROS; inhibits VEGF secretion | |
| This compound | Various cancer lines | Potential dual-target inhibitor |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial effects. Studies suggest that these compounds can exhibit activity against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antibiotics .
Biological Interactions
The unique structure of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole allows it to interact with various biological molecules. The sulfinyl group can form hydrogen bonds with biological targets, while the thiadiazole ring can engage in π-π interactions with aromatic residues. These interactions are critical for modulating enzyme activity and receptor functions .
Neuropharmacological Effects
Recent studies have highlighted the potential neuropharmacological applications of thiadiazole derivatives. For example, certain compounds have demonstrated anticonvulsant properties in animal models, indicating their potential use in treating epilepsy .
Polymer Development
In materials science, this compound is utilized as a building block for synthesizing new polymeric materials. Its ability to form specific interactions within polymer matrices can enhance the physical properties of the resulting materials, such as thermal stability and mechanical strength .
Case Study 1: Anticancer Screening
A study conducted by researchers at the National Cancer Institute evaluated various thiadiazole derivatives for their anticancer activity. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects on multiple cancer cell lines, leading to further exploration into their mechanisms of action .
Case Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives of thiadiazoles were tested against clinical strains of bacteria and fungi. The findings revealed promising antibacterial effects against resistant strains, suggesting potential applications in clinical settings .
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A. Halogen-Substituted Phenyl Derivatives
- However, the larger size of bromine (vs. chlorine) may improve steric complementarity in certain targets .
- 5-[(4-Chlorophenyl)sulfanyl]-4-phenyl-1,2,3-thiadiazole (6i) :
Substituting the methyl group at position 4 with a phenyl ring increases molecular rigidity, which may reduce rotatable bonds (a key factor in bioavailability). This compound exhibited moderate antimicrobial activity, but its higher molecular weight (C₁₅H₁₀ClN₂S₂) could limit permeability compared to the methyl-substituted analog .
B. Heterocyclic and Sulfonyl Hydrazone Derivatives
- 4-Methyl-1,2,3-thiadiazole-based hydrazones (e.g., 3d) :
Compound 3d, with a 4-hydroxy-3-methoxyphenyl substituent, demonstrated potent antimycobacterial activity (MIC <0.1 µM), outperforming isoniazid. The sulfonyl hydrazone derivatives (5a–k) showed improved activity in the submicromolar range, attributed to enhanced hydrogen bonding with target enzymes . - 5-(4-Cyclopropyl-5-((3-fluorobenzyl)sulfonyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole: This triazole-thiadiazole hybrid exhibited strong antifungal activity, with DFT studies revealing favorable frontier orbital interactions. The fluorobenzyl group increased electronegativity, enhancing target binding compared to non-fluorinated analogs .
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity and target binding .
- Sulfonyl hydrazone derivatives exhibit superior activity over simple thiadiazoles due to additional hydrogen-bonding interactions .
Pharmacokinetic and Toxicity Profiles
Biological Activity
5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological properties based on available literature.
- Molecular Formula : C9H7BrN2S2
- Molecular Weight : 319.2 g/mol
- CAS Number : 338978-76-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Name | Bacterial Strains Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| This compound | Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate | |
| Candida albicans | 16 | High |
The minimum inhibitory concentration (MIC) values indicate that the compound has moderate to high efficacy against certain pathogens, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The anticancer properties of thiadiazole derivatives have been extensively studied. In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines.
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Activity Level |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15.2 | Significant |
| SK-MEL-2 (Skin Cancer) | 10.5 | Significant | |
| HCT15 (Colon Cancer) | 20.0 | Moderate |
The IC50 values demonstrate that this compound has significant cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. Studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction . Additionally, the presence of the bromine atom in the phenyl ring may enhance the compound's reactivity and bioactivity.
Case Studies
-
Case Study on Anticancer Efficacy :
A study conducted by Alam et al. (2020) evaluated a series of thiadiazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition in lung and skin cancer cell lines . -
Case Study on Antimicrobial Properties :
In a comparative study on antimicrobial efficacy, several thiadiazole derivatives were tested against common pathogens. The findings revealed that those with a sulfanyl group showed enhanced antibacterial activity compared to their non-sulfanyl counterparts .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
